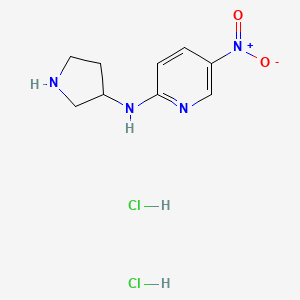
1-(Oxane-4-carbonyl)piperazine hydrochloride
Vue d'ensemble
Description
1-(Oxane-4-carbonyl)piperazine hydrochloride is a chemical compound with the CAS Number: 1311317-59-5 . It has a molecular weight of 234.73 and its IUPAC name is 1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperazine hydrochloride .
Molecular Structure Analysis
The InChI code for 1-(Oxane-4-carbonyl)piperazine hydrochloride is 1S/C10H18N2O2.ClH/c13-10(9-1-7-14-8-2-9)12-5-3-11-4-6-12;/h9,11H,1-8H2;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
1-(Oxane-4-carbonyl)piperazine hydrochloride is a powder at room temperature .Applications De Recherche Scientifique
Pharmacology
In pharmacology, 1-(Oxane-4-carbonyl)piperazine hydrochloride is utilized as a building block for the synthesis of various pharmacologically active compounds. Its piperazine moiety is a common feature in many drugs, acting as a linker or a functional group that interacts with biological targets. The compound’s ability to form salts with hydrochlorides can enhance its solubility and bioavailability, making it valuable in drug formulation .
Material Science
Within material science, this compound’s structural versatility allows for the development of novel materials with potential applications in drug delivery systems. Its incorporation into polymers can lead to the creation of smart materials that respond to environmental stimuli, such as pH changes, to release therapeutic agents .
Chemical Synthesis
1-(Oxane-4-carbonyl)piperazine hydrochloride: serves as a precursor in organic synthesis, particularly in the construction of complex molecules. Its reactive carbonyl group can undergo various chemical reactions, providing pathways to synthesize a wide range of chemical entities for further research and development .
Biochemistry
Biochemically, 1-(Oxane-4-carbonyl)piperazine hydrochloride can be employed in enzyme studies. It may act as an inhibitor or substrate analog to study enzyme kinetics and mechanisms, aiding in the understanding of biochemical pathways and the discovery of new drug targets .
Medicinal Chemistry
In medicinal chemistry, the compound is a valuable intermediate in the design of new drugs. Its structural elements can mimic parts of biologically active molecules, allowing researchers to explore interactions with proteins and nucleic acids to develop new therapeutic agents .
Safety and Hazards
Propriétés
IUPAC Name |
oxan-4-yl(piperazin-1-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2.ClH/c13-10(9-1-7-14-8-2-9)12-5-3-11-4-6-12;/h9,11H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZUDIHOLUUGAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-methyl-3-{[(4-methyl-1H-imidazol-5-yl)methyl]amino}benzoate](/img/structure/B1423028.png)









amine](/img/structure/B1423041.png)
![3-[(Oxane-4-sulfinyl)methyl]aniline](/img/structure/B1423042.png)

